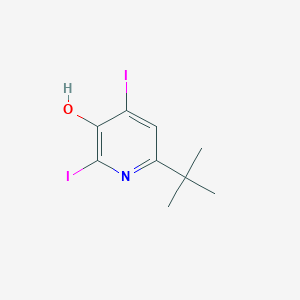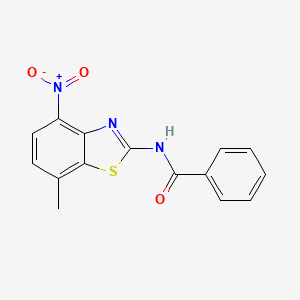
5-(3-Methoxyphenyl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)pentan-1-amine: is an organic compound that belongs to the class of primary amines It features a pentane chain substituted with a methoxyphenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with pentan-1-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chloride ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 5-(3-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed.
Major Products:
Oxidation: Formation of 5-(3-nitrophenyl)pentan-1-amine.
Reduction: Formation of N-substituted pentan-1-amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 5-(3-Methoxyphenyl)pentan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It may be investigated for its potential therapeutic effects in various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
作用机制
The mechanism of action of 5-(3-Methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 5-(3-Methoxyphenoxy)pentan-1-amine
- 5-Amino-3-methylpentan-1-ol
- N-(3-Methoxyphenyl)pentan-1-amine
Comparison: Compared to similar compounds, 5-(3-Methoxyphenyl)pentan-1-amine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity, biological activity, and potential applications. For example, the presence of the methoxy group can enhance its solubility and alter its interaction with biological targets.
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
5-(3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10H,2-4,6,9,13H2,1H3 |
InChI 键 |
WWALLXNIPQCZAI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)







![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
